molecular formula C15H19N3O3 B2464483 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one CAS No. 338773-04-9

2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one

Cat. No.: B2464483
CAS No.: 338773-04-9
M. Wt: 289.335
InChI Key: FGXRVKDABMQIBT-UHFFFAOYSA-N
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Description

2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4242)tetradecan-3-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a diisocyanate under controlled conditions to form the spirocyclic intermediate.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of phenyl halides and a strong base to facilitate the substitution.

    Formation of the Triazole Ring: The final step involves the formation of the triazole ring through a cycloaddition reaction. This can be achieved by reacting the intermediate with an azide under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl group, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research is ongoing to explore its efficacy in treating various diseases, particularly those involving abnormal cell growth and proliferation.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one: The parent compound.

    2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-ol: A reduced analog.

    This compound-oxide: An oxidized derivative.

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure is not commonly found in other compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-phenyl-9,12-dioxa-1,3,4-triazadispiro[4.2.48.25]tetradecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-13-16-14(17-18(13)12-4-2-1-3-5-12)6-8-15(9-7-14)20-10-11-21-15/h1-5,17H,6-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXRVKDABMQIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13NC(=O)N(N3)C4=CC=CC=C4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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